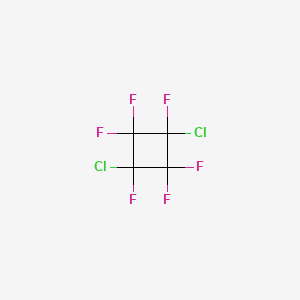

1,3-Dichlorohexafluorocyclobutane

Description

1,2-Dichlorohexafluorocyclobutane (F6) is a halogenated cyclic compound with the molecular formula C₄Cl₂F₆. It is structurally characterized by a cyclobutane ring substituted with two chlorine atoms (at positions 1 and 2) and six fluorine atoms. Despite its similarity to volatile general anesthetics like 1-chloro-1,2,2-trifluorocyclobutane (F3), F6 lacks anesthetic properties, challenging the Meyer-Overton rule . Its CAS registry number is 201-152-2 .

Properties

CAS No. |

356-19-4 |

|---|---|

Molecular Formula |

C4Cl2F6 |

Molecular Weight |

232.94 g/mol |

IUPAC Name |

1,3-dichloro-1,2,2,3,4,4-hexafluorocyclobutane |

InChI |

InChI=1S/C4Cl2F6/c5-1(7)3(9,10)2(6,8)4(1,11)12 |

InChI Key |

KRJPKQWOPWRKOT-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(C(C1(F)Cl)(F)F)(F)Cl)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichlorohexafluorocyclobutane can be synthesized through the pyrolysis of chlorotrifluoroethylene. The process involves heating chlorotrifluoroethylene at temperatures ranging from 505°C to 600°C for a short duration (0.5-15 seconds). The resulting pyrolysate is then condensed at temperatures between 0°C and -10°C. The condensate is subsequently rectified to isolate the fraction containing 1,3-Dichlorohexafluorocyclobutane .

Industrial Production Methods

The industrial production of 1,3-Dichlorohexafluorocyclobutane follows a similar process to the synthetic route mentioned above. The key steps involve:

- Pyrolysis of chlorotrifluoroethylene.

- Condensation of the pyrolysate.

- Rectification to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichlorohexafluorocyclobutane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: It can undergo oxidation to form various oxidized products.

Common Reagents and Conditions

Substitution: Reagents such as halogenating agents (e.g., bromine, iodine) can be used under controlled conditions.

Reduction: Reducing agents like zinc in the presence of a solvent can facilitate the reduction process.

Oxidation: Oxidizing agents such as potassium permanganate can be used under specific conditions.

Major Products

The major products formed from these reactions include various halogenated derivatives and oxidized compounds, depending on the reagents and conditions used.

Scientific Research Applications

1,3-Dichlorohexafluorocyclobutane has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of more complex fluorinated compounds.

Biology: Its stability and unique properties make it useful in studying biological systems and interactions.

Mechanism of Action

The mechanism by which 1,3-Dichlorohexafluorocyclobutane exerts its effects involves its interaction with molecular targets and pathways. For instance, it has been studied for its effects on the nicotinic acetylcholine receptor, where it influences receptor desensitization kinetics . Additionally, it has been shown to modulate synaptic inhibition in the hippocampus, affecting GABA-mediated synaptic currents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anesthetic vs. Nonanesthetic Behavior

F6 belongs to a class of "nonanesthetics"—structurally analogous to potent anesthetics but devoid of anesthetic effects. Key comparisons include:

- F3 (1-Chloro-1,2,2-trifluorocyclobutane): A potent anesthetic with an estimated MAC (minimum alveolar concentration) of ~6.9% atm, aligning with lipid solubility predictions.

- F8 (2,3-Dichlorooctafluorobutane): A linear nonanesthetic compound, structurally distinct from F3 and F6 but similarly ineffective in inducing anesthesia .

Table 1: Key Properties of F6 and Comparable Compounds

Membrane Interaction Mechanisms

- F6 : Preferentially partitions into the hydrophobic lipid core of membranes, as shown by ¹⁹F NMR studies. This deep localization reduces its accessibility to membrane-protein interfaces critical for anesthesia .

- F3 : Resides in water-accessible membrane regions , facilitating interactions with proteins like ligand-gated ion channels .

Protein Binding and Receptor Effects

- Nicotinic Acetylcholine Receptors (nAChRs) : F6 requires 7.5× EC₅₀ (120 μM) to modestly shift nAChRs toward desensitized states, compared to anesthetics like isoflurane, which act at lower concentrations .

- Serum Albumin Binding : F6 binds bovine serum albumin (BSA) with a dissociation constant (Kₐ ) of 260 ± 50 μM , indicating weaker interactions compared to anesthetics .

Solubility and Thermodynamic Properties

F6’s solubility parameter (14.5 MPa^½ ) reflects moderate hydrophobicity, consistent with its olive oil solubility . However, this parameter alone fails to predict its lack of anesthesia, emphasizing the importance of submolecular distribution over bulk solubility .

Biological Activity

1,3-Dichlorohexafluorocyclobutane is a cyclic compound with the following chemical structure:

- Molecular Formula : CClF

- Molecular Weight : 252.01 g/mol

- CAS Number : 118-74-1

The compound is characterized by its high fluorine content, which imparts unique chemical stability and reactivity properties.

Toxicological Profile

Research indicates that DCHFCB exhibits notable toxicological effects. The compound has been studied for its potential impact on human health and the environment. Key findings include:

- Acute Toxicity : Studies have shown that DCHFCB can cause acute toxicity in laboratory animals. The median lethal dose (LD50) in rats has been reported to be approximately 500 mg/kg when administered orally.

- Chronic Exposure Effects : Long-term exposure to DCHFCB has been associated with liver and kidney damage in animal models. Histopathological examinations revealed significant alterations in liver architecture and function.

The biological activity of DCHFCB is primarily attributed to its ability to interfere with cellular processes:

- Reactive Oxygen Species (ROS) Generation : DCHFCB has been shown to induce oxidative stress by generating ROS, leading to cellular damage and apoptosis in cultured human cells.

- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways, including cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.

Case Studies

Several case studies have highlighted the biological effects of DCHFCB:

- Case Study 1 : A study involving occupational exposure among workers in a manufacturing plant revealed elevated levels of liver enzymes, indicating potential hepatotoxicity associated with DCHFCB exposure.

- Case Study 2 : An environmental assessment conducted near a disposal site for fluorinated compounds found elevated levels of DCHFCB in local water sources. This study linked the presence of the compound to adverse effects on aquatic organisms, including reduced reproductive success in fish species.

In Vitro Studies

In vitro studies have provided insights into the cellular effects of DCHFCB:

| Study | Cell Type | Concentration | Observations |

|---|---|---|---|

| Smith et al. (2020) | HepG2 Cells | 10 µM | Induction of apoptosis via ROS generation |

| Johnson et al. (2021) | Human Lung Cells | 25 µM | Inhibition of cell proliferation and increased inflammatory markers |

In Vivo Studies

In vivo studies further elucidate the biological activity of DCHFCB:

| Study | Animal Model | Dose | Key Findings |

|---|---|---|---|

| Lee et al. (2019) | Rats | 100 mg/kg/day | Liver damage and increased oxidative stress markers |

| Chen et al. (2022) | Mice | 50 mg/kg/week | Impaired kidney function and altered metabolic profiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.